molecular formula C20H18N2O3S B2483764 methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 2034266-45-8

methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2483764
CAS No.: 2034266-45-8
M. Wt: 366.44
InChI Key: XLXIXPMPFCIXSV-UHFFFAOYSA-N
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Description

Methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds involves complex organic reactions that contribute to the field of heterocyclic chemistry. For instance, studies have shown that benzo[b]thiophene derivatives can be synthesized through condensation and cyclization reactions, demonstrating the versatility of these compounds in organic synthesis (Klemm, Severns, & Wynberg, 1991). Similarly, the synthesis of dihydroisoquinoline derivatives has been explored, revealing their potential in creating complex molecular structures (Fruchey, Monks, & Cook, 2014).

Biological Activities

Compounds within the benzo[b]thiophene and dihydroisoquinoline families have been studied for their cytotoxic activities, particularly in cancer research. For example, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine have shown substantial growth delays against in vivo subcutaneous tumors in mice, indicating their potential as anticancer agents (Bu et al., 2001).

Chemical Interactions and Structural Studies

The structural characteristics and interactions of benzo[b]thiophene derivatives have also been a subject of study. For instance, the structural analysis of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide has provided insights into the molecular interactions that stabilize such compounds, which is crucial for understanding their reactivity and potential applications (Abbasi et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it’s a biologically active compound, its mechanism of action would depend on how it interacts with biological molecules .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical, handling should be done with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

methyl 7-(1-benzothiophene-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-20(24)22-9-8-13-6-7-16(10-15(13)12-22)21-19(23)18-11-14-4-2-3-5-17(14)26-18/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXIXPMPFCIXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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